(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
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Description
The compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound . It has a benzene ring fused with a thiazole ring. The ethoxy, methoxy, and naphthamide groups attached to it could potentially alter its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol core would provide a planar, aromatic system, while the ethoxy, methoxy, and naphthamide groups would add steric bulk and potentially introduce additional sites for reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating ethoxy and methoxy groups, as well as the electron-withdrawing naphthamide group. The presence of these groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound and its derivatives. In particular, 3-methylbenzo[d]thiazol-methylquinolinium derivatives derived from this compound have demonstrated antibacterial effects . Further studies are needed to understand the precise mechanism of action and optimize their efficacy.
- The compound has been investigated in solvent-dependent reactions. For instance, using 2-propanol as the solvent, it forms corresponding imines with 3-formylchromones and 2-aminobenzothiaoles . Additionally, 1° and 2° alcohols lead to the formation of Z-isomer 2-alkoxy-3-enamines . Interestingly, these reactions do not require external catalysts and can be performed at the same temperature .
- A novel concept involving transacetalization has been observed with 2-alkoxy-3-enamines derived from this compound. These enamines can undergo transacetalization with both short and long-chain alcohols. Unlike other similar reactions, this process does not rely on expensive catalysts and can be easily purified by filtration .
- The highly sensitive nature of 3-formylchromones to substrate and solvent variations warrants further investigation. Understanding the reaction mechanism and solvent effects will enhance our knowledge of this compound’s behavior .
Antibacterial Activity
Solvent-Dependent Reactions
Transacetalization
Reaction Mechanism and Solvent Effects
properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-4-27-16-9-10-18-20(13-16)28-22(24(18)2)23-21(25)17-11-14-7-5-6-8-15(14)12-19(17)26-3/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFNDIIJXVIVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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